Serotonin-d4 (hydrochloride)

描述

Serotonin-d4 (hydrochloride) is a deuterated form of serotonin, a monoamine neurotransmitter that plays a crucial role in regulating mood, sleep, vomiting, sexuality, and appetite. It is biochemically derived from tryptophan and produced in serotonergic neurons in the central nervous system and in enterochromaffin cells in the gastrointestinal tract . The deuterated form, serotonin-d4, is used as an internal standard for the quantification of serotonin by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

准备方法

5-羟色胺-d4 (盐酸盐) 的合成涉及将氘原子掺入 5-羟色胺分子中。合成路线通常从前体色氨酸开始,色氨酸经历一系列化学反应,包括羟基化和脱羧,形成 5-羟色胺。 氘原子在这些反应过程中被引入,以取代氢原子,从而产生氘代形式 . 5-羟色胺-d4 (盐酸盐) 的工业生产方法与 5-羟色胺的生产方法类似,但增加了额外的步骤以确保氘的掺入。

化学反应分析

5-羟色胺-d4 (盐酸盐) 经历与 5-羟色胺相似的化学反应。这些包括:

氧化: 5-羟色胺可以被氧化形成各种代谢产物。

还原: 还原反应可以将 5-羟色胺转化为其还原形式。

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。从这些反应中形成的主要产物取决于所用试剂和特定条件。

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C10H8D4N2O - HCl

- Molecular Weight : 180.243646 g/mol

- CAS Number : 2469263-61-2

- Purity : >95% (HPLC)

- Storage Conditions : +4°C

Research Applications

Serotonin-d4 (hydrochloride) is primarily utilized as an internal standard in quantitative analysis of serotonin levels in biological samples. Its applications include:

- Quantification of Serotonin :

- Neuroscience Research :

- Pharmacological Studies :

- Behavioral Studies :

Data Table: Research Findings on Serotonin-d4 Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Quantification | Internal standard for serotonin measurement | Used in over 100 studies for precise quantification |

| Neuroscience | Role in mood regulation and psychiatric disorders | Linked to depression and anxiety disorders |

| Pharmacology | Evaluating drug effects on serotonin pathways | Studies show efficacy of SSRIs in mood regulation |

| Behavioral Analysis | Effects on behavior in animal models | Demonstrated changes in anxiety-related behaviors |

Case Studies

-

Schizophrenia Research :

A bibliometric analysis highlighted the increasing focus on the relationship between serotonin dysfunction and schizophrenia. Studies indicate that alterations in serotonin receptor activity are linked to the pathophysiology of schizophrenia, with ongoing research aiming to develop targeted therapies based on these findings . -

Depression Treatment :

Research has shown that serotonin-d4 can be pivotal in understanding how SSRIs affect serotonin reuptake mechanisms. One study demonstrated that measuring serotonin levels with deuterated standards could enhance the understanding of treatment responses in patients with major depressive disorder . -

Anxiety Disorders :

Animal studies have utilized serotonin-d4 to examine behavioral changes associated with anxiety. Results indicated that modulation of serotonergic activity could lead to significant changes in anxiety-like behaviors, providing insights into potential therapeutic interventions .

作用机制

5-羟色胺-d4 (盐酸盐) 的作用机制与 5-羟色胺类似。它通过与大脑和其他组织中的 5-羟色胺受体结合,充当神经递质。这种结合会触发一系列细胞内事件,从而调节各种生理功能。 分子靶点包括 5-羟色胺受体,如 5-羟色胺 2A 受体和钠依赖性 5-羟色胺转运蛋白 .

相似化合物的比较

5-羟色胺-d4 (盐酸盐) 因掺入氘原子而独一无二,这使其成为质谱的宝贵内标。类似的化合物包括:

5-羟色胺 (5-羟色胺): 5-羟色胺的非氘代形式。

多巴胺-d4: 另一种用作内标的氘代神经递质.

去甲肾上腺素-d4: 去甲肾上腺素的氘代形式,用于类似的应用.

这些化合物被用于各种研究应用中,以研究神经递质的功能及其在不同生理和病理状况中的作用。

生物活性

Serotonin-d4 (hydrochloride) is a deuterated analog of serotonin, a crucial monoamine neurotransmitter involved in various physiological processes. Its biological activity is primarily linked to its role in mood regulation, neurochemical signaling, and its utility in analytical chemistry as an internal standard for quantifying serotonin levels.

- Molecular Formula : C10H8D4N2O·HCl

- Molecular Weight : Approximately 216.7 g/mol

- CAS Number : 2469263-61-2

- Purity : >99% deuterated forms (d1-d4)

- Solubility : Slightly soluble in methanol and water

Serotonin-d4 functions as an agonist at the serotonin receptor family, particularly the 5-hydroxytryptamine (5-HT) receptors. This interaction is vital for its role in mood regulation and other physiological functions. The deuterated nature of serotonin-d4 allows researchers to trace its metabolic pathways without significantly altering its biological activity, making it invaluable for pharmacokinetic studies.

Biological Activities

- Mood Regulation : Mimics the effects of natural serotonin, influencing studies related to depression and anxiety disorders.

- Neurotransmitter Quantification : Used as an internal standard in gas chromatography and liquid chromatography coupled with mass spectrometry (GC-MS and LC-MS) for serotonin quantification .

- Pharmacological Research : Assists in understanding serotonergic systems and interactions with various pharmacological agents .

Applications

Serotonin-d4 is primarily utilized in:

- Analytical Chemistry : As an internal standard for measuring serotonin levels in biological samples.

- Pharmacokinetic Studies : Facilitating the tracking of serotonin metabolism in various experimental setups .

- Neuroscience Research : Exploring its role in mood disorders and neurodegenerative diseases .

Study on Serotonin Levels in Bone Marrow Stem Cells

A study analyzed histamine and serotonin levels in bone marrow stem cells, utilizing deuterated serotonin-d4 as an internal standard. The findings indicated that megakaryocytes could produce serotonin both in vitro and in vivo, suggesting a broader role for serotonin beyond traditional neurotransmission .

In Vitro Human Monoamine Oxidase Inhibition

Research highlighted the inhibition of human monoamine oxidase (hMAO) by various compounds, including those affecting dopamine and serotonin receptors. This study emphasized the potential antidepressant effects of compounds that modulate serotonergic activity via GPCR-functional assays, showcasing the relevance of serotonin-d4 in understanding these mechanisms .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Serotonin | C10H12N2O | Natural neurotransmitter involved in mood regulation |

| 5-Hydroxytryptamine | C10H12N2O | Another name for serotonin; similar biological activity |

| Tryptophan | C11H12N2O2 | Precursor to serotonin; involved in protein synthesis |

| Melatonin | C13H16N2O2 | Derived from serotonin; regulates sleep-wake cycles |

属性

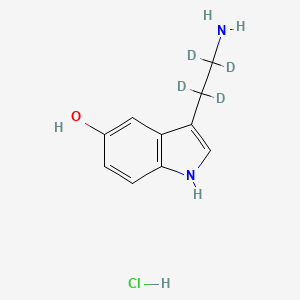

IUPAC Name |

3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H/i3D2,4D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIGAZPGKJFIAH-URZLSVTISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C([2H])([2H])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。